3-(biphenyl-4-yl)-6-ethyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound characterized by its intricate molecular structure and diverse chemical properties. Its molecular formula is , indicating a significant number of carbon and hydrogen atoms, along with three oxygen atoms. This compound belongs to the class of furochromenones, which are known for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
This compound is classified under organic compounds and specifically falls within the category of chromenones due to its chromene core structure. Its structural uniqueness arises from the biphenyl substituent and the ethyl and dimethyl groups attached to the furochromenone framework. The compound is sourced from various chemical suppliers for research purposes, highlighting its relevance in scientific studies.
The synthesis of 3-(biphenyl-4-yl)-6-ethyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. A common synthetic route includes:
The synthesis may also employ techniques such as:
The molecular structure of 3-(biphenyl-4-yl)-6-ethyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one can be represented in various formats:
Property | Value |
---|---|
Molecular Weight | 452.48 g/mol |
InChI | InChI=1S/C30H20O3/c1-2 |
InChI Key | XMSPGXQZYPRVBC-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)C5=CC=CC=C5)C |
3-(biphenyl-4-yl)-6-ethyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The conditions for these reactions often involve specific temperatures and solvents tailored to optimize yield.
The mechanism of action for 3-(biphenyl-4-yl)-6-ethyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction at a molecular level with biological targets. While specific mechanisms can vary based on the application (e.g., pharmacological activity), it is generally believed that this compound may act through:
The physical properties of 3-(biphenyl-4-yl)-6-ethyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one include:
Key chemical properties include:
The scientific uses of 3-(biphenyl-4-yl)-6-ethyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one are diverse:
This compound represents a significant interest in both academic research and industrial applications due to its complex structure and potential functionalities in various fields.
CAS No.: 21900-52-7
CAS No.: 141781-17-1
CAS No.: 2514-52-5